Volasertib

Overview

Description

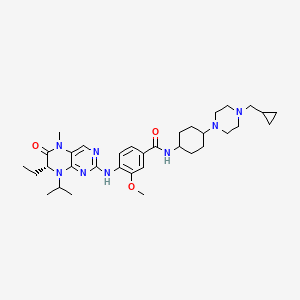

Volasertib (BI 6727) is a potent, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase critical for mitotic progression, DNA damage response, and cell cycle regulation . Structurally derived from the dihydropteridinone class, it selectively targets PLK1 with an IC50 of 0.87 nM, exhibiting 6- to 64-fold greater selectivity over PLK2 (IC50 = 5 nM) and PLK3 (IC50 = 56 nM) . Its mechanism involves binding to the ATP-binding pocket of PLK1, forming hydrogen bonds with Cys133 in the hinge region and hydrophobic interactions with Phe183 .

Clinically, this compound has demonstrated efficacy in acute myeloid leukemia (AML), receiving FDA breakthrough therapy designation in 2012. Phase II trials showed improved complete remission (CR) rates and overall survival (OS) when combined with low-dose cytarabine (LDAC) in elderly AML patients . Preclinically, it reverses ABCB1-mediated multidrug resistance (MDR) by inhibiting ATP hydrolysis and synergizes with taxanes (e.g., paclitaxel) in ABCB1-overexpressing cancers .

Preparation Methods

The synthesis of Volasertib involves several steps. One method includes the nucleophilic substitution of an intermediate, 2-amino-7-ethyl-7,8-dihydro-5-methyl-8-isopropyl-(7R)-6(5H)-pteridinone, with another intermediate, N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-halo-3-methoxybenzamide . This process is characterized by mild conditions and a simple procedure, making it suitable for industrial-scale production.

Chemical Reactions Analysis

Volasertib undergoes various chemical reactions, including nucleophilic substitution and cyclization. Common reagents used in these reactions include bases like triethylamine and solvents such as dimethylformamide. The major products formed from these reactions are intermediates that eventually lead to the final compound, this compound .

Scientific Research Applications

Volasertib is a Polo-like kinase 1 (Plk1) inhibitor that has been investigated as a therapeutic target in oncology due to the integral involvement of the Plk family in cell cycle regulation . It has demonstrated promising activity in cancer cell lines and xenograft models of human cancer . this compound is currently the most clinically advanced of the investigational Plk inhibitors .

Preclinical Studies

This compound has shown marked antitumor activity and good tolerability in xenograft models of acute myeloid leukemia (AML), human melanoma, and various pediatric cancers . In tumor-bearing mice, this compound treatment led to cell cycle arrest and apoptosis in tumor samples . Concentrations of this compound measured in extracts from the tumors and multiple organs suggest good tissue penetration in all organs tested, although central nervous system exposure is notably lower than the exposure observed for other organs and does not exceed levels observed in the plasma . Preclinical pharmacokinetic data showed a high volume of distribution, indicating good tissue penetration, together with a long terminal half-life for this compound compared with BI 2536 .

Clinical Trials

Clinical trials suggest that this compound has clinical efficacy in a range of malignancies, with the most promising results seen in patients with AML . A Phase 2 study showed that this compound combined with low-dose cytarabine (LDAC) delivered a complete response (CR) + CR with incomplete count recovery (CRi) rate of 31.0% compared to 13.3% from LDAC monotherapy, and higher overall survival (OS) . Similarly, in a global Phase 3 study, a CR + CRi rate for this compound + LDAC (27.7% overall response) compared to Placebo + LDAC (17.1%) was reported .

A phase 1 study of this compound combined with afatinib, in patients with advanced solid tumors, found that the combination had manageable adverse effects and limited antitumor activity in this heavily pretreated population .

A phase 2a single-arm, open-label clinical trial in AML with this compound in Ven-HMA relapsed or refractory patients is planned . The primary objectives will be focused on efficacy and safety of intravenous this compound (possibly in combination with another drug) in patients with relapsed/refractory AML . Secondary objectives will include :

- Assess ex vivo treatment responses of individual leukemic cells using multi-color flow cytometry .

- Co-develop a predictive and personalized medicine platform (PPMP) as a companion diagnostic to selectively enroll predicted responders in a follow-up Phase 2b study .

Combination Therapies

This compound in combination with the ACLY inhibitor bempedoic acid, showed a higher synergistic inhibition of cell viability and higher synergy scores in studies . An improvement in antitumor control was observed with this compound plus whole-body irradiation in a xenograft model of squamous cell carcinoma, likely as a result of concomitant cell cycle inhibition and cytotoxic effects of this combination . this compound also synergizes with radiation in vitro and in vivo .

Personalized Medicine

Mechanism of Action

Volasertib exerts its effects by competitively binding to the ATP-binding pocket of PLK1, thereby inhibiting its activity. PLK1 is essential for various stages of cell division, and its inhibition leads to cell cycle arrest and apoptosis. This mechanism makes this compound a promising candidate for targeting rapidly dividing cancer cells .

Comparison with Similar Compounds

BI 2536

- Mechanism: BI 2536, a first-generation dihydropteridinone PLK1 inhibitor, shares structural similarity with volasertib but lacks its optimized pharmacokinetic (PK) profile. Both inhibit PLK1 by targeting the ATP-binding pocket .

- Selectivity : BI 2536 inhibits PLK1 (IC50 = 0.83 nM) but shows comparable activity against PLK2 (IC50 = 3.5 nM) and PLK3 (IC50 = 9.1 nM), resulting in broader off-target effects .

- Clinical Profile : this compound’s PK improvements (e.g., longer half-life, reduced toxicity) enabled higher clinical tolerability. BI 2536 exhibited dose-limiting toxicities (DLTs) like neutropenia, whereas this compound achieved a safer therapeutic window .

GSK461364A

- Mechanism: A thiophene-derived ATP-competitive PLK1 inhibitor with IC50 = 0.5–2.2 nM.

- Myc Regulation: GSK461364 reduces N-Myc protein levels in neuroblastoma, similar to this compound. However, its phenotypic effects (e.g., apoptosis induction) are independent of MYCN amplification status, suggesting broader applicability .

- Clinical Status: Limited to early-phase trials due to toxicity concerns, contrasting with this compound’s advanced AML trials .

Rigosertib

- Mechanism : A dual PI3K/PLK inhibitor, unlike this compound’s PLK1-selective action. Targets PLK1’s polo-box domain (PBD) rather than the ATP-binding site .

- Therapeutic Scope : Less selective, leading to off-target kinase inhibition. Preclinical synergy with this compound in AML remains unexplored .

Novel Aminopyrimidine Derivatives (Compounds 4, 7)

- Dual Targeting : Compounds 4 and 7 (from ) inhibit both BRD4 and PLK1, unlike this compound’s single-target focus. Compound 7 showed PLK1 IC50 = 0.02 µM (vs. This compound’s 0.025 µM) and induced apoptosis via BAX/caspase-3 upregulation .

- Selectivity: These compounds exhibit 74.8-fold selectivity for cancer over normal cells, outperforming this compound in vitro .

Key Comparative Data

Table 1: PLK1 Inhibitors – Preclinical and Clinical Profiles

Table 2: Synergistic Combinations with this compound

Mechanistic and Clinical Advantages of this compound

- MDR Reversal: Inhibits ABCB1 ATPase activity at nM concentrations, reversing paclitaxel resistance in ABCB1-overexpressing SW620 Ad300 cells.

- Apoptosis Induction : Triggers G2/M arrest and ROS-mediated apoptosis in cervical cancer, reversible by N-acetylcysteine .

- Clinical Versatility: Synergizes with LDAC in AML (CR rate: 31.8% vs.

Biological Activity

Volasertib (BI 6727) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of cell division and mitosis. Its biological activity has been extensively studied in various cancer models, revealing significant antitumor effects through mechanisms such as cell cycle arrest, apoptosis induction, and modulation of reactive oxygen species (ROS) levels. This article provides a comprehensive overview of this compound's biological activity, supported by data tables, case studies, and detailed research findings.

This compound primarily exerts its effects by inhibiting PLK1, leading to:

- Cell Cycle Arrest : this compound induces arrest at the G2/M phase of the cell cycle, preventing cells from successfully completing mitosis. This is evidenced by studies showing that treatment with this compound results in a marked increase in cells at the G2/M phase .

- Apoptosis Induction : The compound promotes apoptotic cell death, which is associated with the cleavage of key apoptotic markers such as PARP1 and caspase-3 in sensitive cancer cell lines .

- Increased ROS Levels : this compound enhances intracellular ROS levels, which plays a role in mediating its cytotoxic effects. The use of ROS scavengers has shown that while ROS generation is crucial for apoptosis induction, it does not fully account for this compound's effects .

Preclinical Studies

Numerous preclinical studies have demonstrated the efficacy of this compound across various cancer types:

- Cervical Cancer : In studies involving human cervical cancer cells, this compound significantly inhibited cell growth and induced apoptosis through mechanisms involving decreased expression of PLK1 substrates such as survivin and wee1 .

- Acute Myeloid Leukemia (AML) : this compound has shown promising results in AML models, where it was combined with low-dose cytarabine (LDAC). The combination therapy exhibited improved overall survival rates compared to LDAC alone .

Clinical Trials

This compound has been evaluated in multiple clinical trials:

- Phase I Trials : Early trials focused on determining the maximum tolerated dose (MTD) and safety profile when combined with cisplatin or carboplatin. Results indicated that this compound could be safely administered alongside these chemotherapeutics in patients with advanced solid tumors .

- Phase II Trials : A randomized Phase II trial assessed this compound's efficacy in combination with LDAC for AML patients. The study reported a complete response rate of 31% for the combination therapy compared to 13.3% for LDAC alone, highlighting its potential as an effective treatment option .

Data Summary

The following table summarizes key findings from various studies on this compound's biological activity:

Case Studies

Case Study 1: Efficacy in AML

In a clinical trial involving patients with AML who were not candidates for intensive therapy, this compound was administered alongside low-dose cytarabine. Patients receiving this combination showed a significant improvement in overall survival rates compared to those receiving cytarabine alone. This study underscores the potential of this compound as a therapeutic agent in hematological malignancies.

Case Study 2: Pediatric Tumors

A study investigating this compound's effects on pediatric tumors demonstrated that it exhibits significant cytotoxicity at nanomolar concentrations across various tumor types without histotype selectivity. This finding suggests that this compound could be a versatile treatment option for pediatric cancers .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of volasertib as a PLK1 inhibitor, and how does it influence mitotic regulation in cancer cells?

this compound inhibits polo-like kinase 1 (PLK1), a key regulator of mitotic entry, chromosome segregation, and DNA damage response. Methodologically, PLK1 inhibition can be validated using in vitro kinase assays and cell cycle analysis (e.g., flow cytometry for G2/M arrest). Preclinical studies show that this compound disrupts PLK1’s interaction with downstream substrates like Cyclin B1, leading to mitotic arrest and apoptosis .

Q. What pharmacokinetic (PK) parameters are critical for optimizing this compound dosing in clinical trials?

PK studies in phase I trials emphasize plasma concentration monitoring via high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Key parameters include maximum concentration (Cmax), half-life (t½), and area under the curve (AUC). For example, this compound’s t½ is ~135 hours, necessitating intermittent dosing (e.g., 300 mg on Day 1 every 3 weeks) to mitigate hematological toxicity .

Q. How does this compound compare to standard chemotherapy in terms of efficacy for acute myeloid leukemia (AML)?

In a phase II trial, this compound + low-dose cytarabine (LDAC) achieved a 31% response rate (vs. 13.3% for LDAC alone) and median overall survival of 8 months (vs. 5.2 months). Researchers should design comparative trials using endpoints like complete remission (CR), event-free survival (EFS), and safety profiles, with stratification by cytogenetic risk .

Advanced Research Questions

Q. What experimental models are most predictive of this compound’s anti-tumor activity, and how can they address translational gaps?

Patient-derived xenograft (PDX) models and zebrafish metastasis assays are critical for evaluating this compound’s efficacy. For instance, in clear cell renal cell carcinoma (ccRCC), this compound reduced tumor weight by 60% in PDX models and inhibited angiogenesis (vascular density decreased by 45%) compared to sunitinib . Researchers should prioritize models retaining tumor microenvironment complexity and validate findings using immunohistochemistry (e.g., Ki67 for proliferation).

Q. How can researchers design combination therapies to overcome resistance to this compound in solid tumors?

Synergy studies using Chou-Talalay combination index (CI) analysis are recommended. Preclinical data show this compound synergizes with PI3K/mTOR inhibitors (e.g., copanlisib) and vincristine. For example, in rhabdomyosarcoma, this compound + vincristine reduced tumor growth by 70% in PDX models via destabilization of PAX3-FOXO1 fusion proteins . Clinical protocols should include dose-escalation phases to identify maximum tolerated doses (MTDs) and biomarker-driven patient selection.

Q. What biomarkers predict response to this compound, and how can they be integrated into clinical trial designs?

Potential biomarkers include PLK1 overexpression, mitotic index (e.g., phospho-histone H3), and hypoxia-related genes (e.g., HIF2α). In ccRCC, PLK1 inhibition correlated with decreased CA9 and VEGFA expression. Researchers should incorporate multiplex immunohistochemistry (IHC) or RNA sequencing in trial protocols to stratify patients and assess pharmacodynamic effects .

Q. How should contradictory clinical data on this compound’s efficacy be analyzed?

For example, while this compound monotherapy showed lower disease control rates (30.6%) than chemotherapy (43.1%) in urothelial carcinoma, combination therapy improved outcomes. Researchers must perform subgroup analyses (e.g., by tumor mutational burden) and use Bayesian adaptive trial designs to reconcile discrepancies. Meta-analyses of phase II/III data (e.g., AML trials) can clarify context-dependent efficacy .

Q. Methodological Considerations

- In Vitro/In Vivo Synergy Testing : Use cell viability assays (e.g., MTT) and CI calculations to validate drug combinations. For example, this compound + cytarabine showed CI < 0.3 in AML cell lines, indicating strong synergy .

- Pharmacodynamic Biomarkers : Assess PLK1 activity via Western blotting for phospho-TCTP or mitotic catastrophe markers (e.g., γH2AX) in tumor biopsies .

- Statistical Powering : Account for heterogenous response rates (e.g., AML vs. solid tumors) using Simon’s two-stage designs in early-phase trials .

Properties

IUPAC Name |

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)/t25?,26?,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNJFOWDRLKDSF-XKHVUIRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025694, DTXSID801099395 | |

| Record name | Volasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755038-65-4, 755038-54-1 | |

| Record name | Volasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755038654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Volasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Volasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[Trans-4[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-Ethyl-5,6,7,8-Tetrahydro-5-Methyl-8-(1-Methylethyl)-6-Oxo-2-Pteridinyl]Amino]-3-Methoxy-Benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VOLASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EM57086EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.